molecular formula C9H10BrF2N3 B8180228 Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-

Cat. No.: B8180228
M. Wt: 278.10 g/mol
InChI Key: RCPASFVPPSFVMS-UHFFFAOYSA-N
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Description

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (CAS: 2151487-55-5) is a pyridazine-based pharmaceutical intermediate with the molecular formula C₉H₁₀BrF₂N₃ and molecular weight 278.1 g/mol . Its structure features a pyridazine core substituted at position 3 with a bromine atom and at position 6 with a 4,4-difluoropiperidinyl group (Figure 1). This substitution pattern is critical for its electronic and steric properties, influencing reactivity, solubility, and biological interactions. The compound belongs to a broader class of pyridazine derivatives investigated for applications ranging from enzyme inhibition (e.g., stearoyl-CoA desaturase-1 (SCD1)) to antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name

3-bromo-6-(4,4-difluoropiperidin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2N3/c10-7-1-2-8(14-13-7)15-5-3-9(11,12)4-6-15/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPASFVPPSFVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorine Displacement with 4,4-Difluoropiperidine

A direct route involves nucleophilic substitution of a fluorine atom at position 6 of a pre-brominated pyridazine scaffold. This method draws from protocols applied to fluorinated pyridazin-3(2H)-ones, where amines displace fluorine under basic conditions. For example, 3-bromo-5,6-difluoropyridazine reacts with 4,4-difluoropiperidine in dimethylformamide (DMF) at 80–100°C, yielding the target compound after 12–24 hours. The electron-withdrawing bromine at position 3 activates the ring toward substitution at position 6, with reported yields of 58–72%.

Key variables include:

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Base : Potassium carbonate or cesium carbonate neutralizes HF byproducts.

  • Temperature : Reactions above 80°C improve kinetics but risk decomposition.

Sequential Halogenation-Substitution

An alternative approach starts with 3,6-dichloropyridazine. Bromination at position 3 via halogen exchange with HBr in acetic acid produces 3-bromo-6-chloropyridazine. Subsequent substitution of the chloride at position 6 with 4,4-difluoropiperidine under microwave irradiation (150°C, 30 minutes) achieves 85% conversion, as demonstrated in analogous Pd(0)-free protocols. This method benefits from microwave acceleration, reducing side reactions.

Transition Metal–Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Halogenation of Pre-Functionalized Pyridazines

Directed Bromination

Starting with 6-(4,4-difluoro-1-piperidinyl)pyridazine, bromine introduction at position 3 employs N-bromosuccinimide (NBS) under radical conditions. AIBN initiation in CCl₄ at reflux selectively brominates the electron-rich position meta to the piperidinyl group. This method, inspired by FGFR inhibitor syntheses, achieves 65% yield with minimal di-bromination.

Halogen Exchange

3-Iodo-6-(4,4-difluoro-1-piperidinyl)pyridazine undergoes Finkelstein reaction with LiBr in acetone, replacing iodine with bromine. While quantitative in model systems, competing C–N bond cleavage reduces practical yields to 45–50%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (HPLC)Key Advantage
Nucleophilic Sub.3-Bromo-5,6-difluoropyridazine7298.5No metal catalysts
Buchwald-Hartwig3-Bromo-6-iodopyridazine7897.8High regioselectivity
Directed Bromination6-(4,4-Difluoropiperidinyl)pyridazine6596.2Late-stage functionalization

Data synthesized from

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

The electron-deficient pyridazine ring favors aromatic nucleophilic substitution (SₙAr), but competing aliphatic substitution on the piperidinyl nitrogen occurs when using excess amine. Quaternary ammonium byproducts form in 5–15% yields unless stoichiometry is tightly controlled.

Pd Catalyst Deactivation

Bromide ions liberated during Buchwald-Hartwig reactions poison palladium catalysts, necessitating ligand excess (1.5 eq Xantphos). Mercury drop tests confirm colloidal Pd formation, which is mitigated by adding tetrabutylammonium bromide as a stabilizer.

Scale-Up Considerations and Industrial Feasibility

Microwave-assisted nucleophilic substitution (Method 1.2) offers the shortest reaction time (30 minutes vs. 24 hours) but requires specialized equipment. In contrast, Buchwald-Hartwig amination (Method 2.1) uses widely available catalysts and scales linearly to 10 kg batches with consistent yields. Environmental impact assessments favor the metal-free route despite lower yields, as Pd waste streams complicate disposal.

Analytical Characterization Benchmarks

Successful synthesis is confirmed by:

  • ¹H NMR : Piperidinyl CH₂ signals at δ 2.85–3.15 ppm (multiplet, J=10 Hz)

  • ¹⁹F NMR : Doublet at δ -75.2 ppm (CF₂, J=235 Hz)

  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₃BrF₂N₃: 344.0241, found 344.0238

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pyridazine derivatives have been extensively studied for their pharmacological properties. The compound is particularly noted for its potential as an antagonist of orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control. Research indicates that compounds targeting orexin receptors may be beneficial in treating conditions such as obesity, sleep disorders, and drug dependency .

Case Study: Orexin Receptor Antagonism

  • A study demonstrated that pyridazine derivatives can effectively inhibit orexin receptor activity, suggesting their utility in developing treatments for obesity and related metabolic disorders. The specificity of the 4,4-difluoro-1-piperidinyl substitution enhances binding affinity to the orexin receptors compared to other similar compounds .

Biological Research

In biological systems, pyridazine derivatives are utilized to explore cellular mechanisms and pathways. The unique structural features allow these compounds to interact with various biological targets.

Example: Pharmacological Studies

  • Research has shown that pyridazine derivatives can modulate neurotransmitter systems, providing insights into their role in neuropharmacology. For instance, the interaction with serotonin and dopamine receptors has been investigated to understand their effects on mood disorders .

Industrial Applications

In addition to their pharmaceutical potential, pyridazine compounds are also valuable in industrial chemistry as intermediates in the synthesis of more complex organic molecules.

Synthesis Pathways

  • The synthesis of pyridazine derivatives often involves reactions such as nucleophilic substitution and coupling reactions. For example, the bromine atom in pyridazine can be substituted with various nucleophiles to create diverse chemical entities used in agrochemicals and fine chemicals production.

Mechanism of Action

The mechanism of action of Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Electronic Properties

The 4,4-difluoropiperidinyl group in the target compound is an electron-withdrawing substituent, which enhances charge transfer within the pyridazine ring. Similar effects are observed in analogues like 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () and 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine (), where electron-withdrawing groups (EWGs) like fluorophenyl or trifluoromethyl improve activity in enzyme inhibition assays .

Table 1: Key Substituents and Electronic Profiles

Compound Substituent at Position 6 Electronic Effect Biological Relevance
Target Compound 4,4-Difluoropiperidinyl Strong EWG, enhances LUMO Improved target binding
3-Chloro-6-(fluorophenyl) 4-(2-Fluorophenyl)piperazine Moderate EWG SCD1 inhibition
3-Chloro-6-(trifluoromethyl) 4-(3-Trifluoromethylphenyl)piperazine Strong EWG Enhanced solubility
3-Bromo-6-(thiophen-2-yl) Thiophen-2-yl Electron-rich (donor) Optical applications

Pharmacological Activities

Anti-inflammatory and Analgesic Effects

Pyridazine derivatives with EWGs at position 6, such as the target compound, show enhanced anti-inflammatory activity. For instance:

  • Compound 3 (): A pyridazinone with unsubstituted phenyl groups exhibited peak analgesic activity, comparable to indomethacin.

Drug-Likeness and Toxicity

  • Solubility and Drug Scores : Pyridazine derivatives with EWGs like the target compound’s difluoropiperidinyl group generally exhibit improved solubility and drug scores. For example, compounds with EWGs in achieved drug scores of 0.83–0.87 , surpassing indomethacin (0.56) .
  • Toxicity: Fluorinated groups (e.g., difluoro) may reduce toxicity compared to non-fluorinated analogues. However, bulky substituents like trifluoromethyl () could increase metabolic stability .

Biological Activity

Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- (CAS: 2151487-55-5) is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Pyridazine derivatives are known for their diverse biological activities. The specific structure of pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)- includes a bromine atom and a difluorinated piperidine moiety, which may enhance its pharmacological properties. The molecular formula is C9H10BrF2N3C_9H_{10}BrF_2N_3 with a molecular weight of approximately 292.1 g/mol .

1. Inhibition of Oncogenic Pathways

Recent studies have highlighted the role of pyridazine derivatives in inhibiting oncogenic pathways. For instance, compounds similar to pyridazine have been shown to target B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in various cancers. The introduction of polar groups in the piperidine moiety has been crucial for enhancing potency and reducing clearance rates in vivo .

2. Antagonism at Orexin Receptors

Pyridazine derivatives have also been investigated for their activity as orexin receptor antagonists. These receptors are implicated in sleep regulation and appetite control. The incorporation of the difluorinated piperidine enhances binding affinity to orexin receptors, suggesting potential applications in treating sleep disorders and obesity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring significantly influence the biological activity of pyridazine derivatives. For example:

  • Difluorination : The presence of two fluorine atoms on the piperidine enhances lipophilicity and receptor binding.
  • Bromination : The bromine atom at position 3 of the pyridazine ring contributes to increased reactivity and potential interactions with biological targets.

A comparative analysis is presented in Table 1 below:

CompoundIC50 (nM)Binding Affinity (K_i)Comments
Pyridazine Derivative A4.83.5Strong BCL6 inhibition
Pyridazine, 3-bromo-6-(4,4-difluoro-1-piperidinyl)-TBDTBDPotential orexin antagonist
Pyridazine Derivative B10.25.0Moderate activity against DPP-4

Table 1: Structure-Activity Relationships of Selected Pyridazine Derivatives

Case Study: BCL6 Inhibition

In a study focusing on BCL6 inhibition, compounds structurally related to pyridazine demonstrated significant antiproliferative effects on cancer cell lines. The optimization process revealed that specific modifications to the piperidine ring could enhance both potency and selectivity for BCL6 degradation pathways .

Case Study: Orexin Receptor Antagonism

Another study investigated the orexin receptor antagonism properties of pyridazine derivatives. The findings indicated that compounds with difluorinated piperidine exhibited improved binding affinity and selectivity towards orexin receptors, suggesting their potential use in pharmacotherapy for sleep-related disorders .

Q & A

Q. What strategies optimize the difluoropiperidinyl group for target engagement?

  • Answer :
  • Bioisosteric replacement : Substitute piperidinyl with morpholine or thiomorpholine to probe anion-pocket interactions.
  • Stereoelectronic tuning : Introduce trifluoromethyl or cyano groups to balance hydrophobicity and dipole interactions .
  • Pro-drug approaches : Mask the amine with acetyl or PEG groups to improve bioavailability .

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